Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate
Description
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Properties
IUPAC Name |
methyl 2-[[1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-13-5-7-14(8-6-13)16-12-31-19-18(16)24-22(25-21(19)29)26-9-3-4-15(11-26)20(28)23-10-17(27)30-2/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQYHEBGPDRLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies involving this compound.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHNOS
- Molecular Weight : 478.6 g/mol
- CAS Number : 1251682-01-5
Antioxidant Activity
Recent studies have highlighted the compound's significant antioxidant activity . In vitro assays demonstrated that it exhibits radical scavenging capabilities comparable to established antioxidants like vitamin C. The presence of hydroxyl groups in its structure enhances its ability to inhibit free radicals, thereby contributing to its biological efficacy .
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit cytotoxic effects against various human cancer cell lines. Specifically, compounds structurally related to this compound showed promising results in inhibiting tumor growth. Molecular docking studies revealed that these compounds interact effectively with target proteins involved in cancer progression .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties . In animal models of neurodegenerative diseases, it has been shown to mitigate oxidative stress and inflammation within neuronal tissues. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Formation of Thienopyrimidine Core : Utilizing microwave-assisted synthesis techniques to enhance yield and reduce reaction times.
- Piperidine Derivation : Incorporating piperidine through amide bond formation.
- Final Esterification : Converting the carboxylic acid to an ester using methylation agents.
Case Studies
-
Case Study on Antioxidant Activity :
- A study published in Nature reported that synthesized derivatives of thieno[3,2-d]pyrimidine exhibited antioxidant activity through radical scavenging assays. The results indicated a significant inhibition percentage similar to that of vitamin C, demonstrating the compound's potential as a natural antioxidant agent .
- Case Study on Cytotoxicity :
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for further pharmaceutical development:
- Antitumor Activity : Thienopyrimidine derivatives have been recognized for their ability to inhibit tumor growth. Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that similar thienopyrimidine compounds can effectively target cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the thieno[3,2-d]pyrimidine moiety is critical for enhancing activity against specific bacterial strains .
Structural Characteristics
The structural integrity and properties of this compound have been confirmed using various analytical techniques:
- X-ray Crystallography : This technique has been utilized to elucidate the crystal structure of the compound, revealing important details about molecular interactions and packing .
- Computational Studies : Density Functional Theory (DFT) calculations have supported experimental findings by providing insights into electronic properties and stability .
Case Studies
Recent case studies highlight the efficacy of thienopyrimidine derivatives in various therapeutic contexts:
- Cancer Research : A study demonstrated that thienopyrimidines could inhibit specific kinases involved in cancer progression. This compound was included in a series of compounds tested for their ability to disrupt cancer cell signaling pathways .
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria, showing promising results for compounds similar to this compound .
Preparation Methods
Synthesis of 7-(p-Tolyl)-3,4-Dihydrothieno[3,2-d]Pyrimidin-4-One
The thieno[3,2-d]pyrimidinone core is constructed via a cyclocondensation reaction. A mixture of 2-amino-4-(p-tolyl)thiophene-3-carboxylic acid (1.0 mmol) and urea (2.0 mmol) is refluxed in phosphoryl chloride (POCl₃, 5 mL) for 6 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one as a white solid (78% yield).
Characterization Data
- IR (KBr): 3180 cm⁻¹ (NH), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, NH), 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.2 Hz, 2H, Ar-H), 3.92 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
Carboxamido Linkage Formation
The piperidine-carboxamido intermediate is synthesized via amide coupling. To a stirred solution of 2-(1-methylpiperidin-3-yl)-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one (1.0 mmol) in dichloromethane (DCM, 15 mL), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol) and N-hydroxysuccinimide (NHS, 1.2 mmol) are added. After 30 minutes, glycine methyl ester hydrochloride (1.5 mmol) and triethylamine (2.0 mmol) are introduced, and the mixture is stirred for 24 hours. The product is purified via recrystallization from methanol (72% yield).
Characterization Data
- IR (KBr): 1730 cm⁻¹ (ester C=O), 1655 cm⁻¹ (amide C=O).
- ¹H NMR (DMSO-d₆): δ 8.15 (t, J = 5.6 Hz, 1H, NH), 4.12 (d, J = 5.6 Hz, 2H, CH₂COO), 3.65 (s, 3H, OCH₃), 3.25–3.40 (m, 1H, piperidine H-3), 2.30 (s, 3H, Ar-CH₃).
Final Esterification and Purification
The methyl ester group is introduced via esterification. The carboxamido intermediate (1.0 mmol) is dissolved in methanol (10 mL), and thionyl chloride (SOCl₂, 2.0 mmol) is added dropwise at 0°C. The reaction is refluxed for 4 hours, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the title compound as a crystalline solid (85% yield).
Characterization Data
- ¹³C NMR (CDCl₃): δ 170.8 (COOCH₃), 166.2 (CONH), 154.5 (C=N), 52.1 (OCH₃), 46.5 (piperidine N-CH₃).
- HPLC Purity: 98.6% (C18 column, acetonitrile/water 70:30).
Mechanistic Insights and Optimization
The cyclocondensation step (Section 1) proceeds via a nucleophilic attack of the urea nitrogen on the electrophilic carbon of the thiophene derivative, followed by dehydration. The use of POCl₃ facilitates both activation and cyclization. In the amide coupling (Section 3), DCC/NHS activates the carboxylic acid, enabling efficient reaction with the amine.
Table 1: Optimization of Reaction Conditions for Step 3
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Coupling Reagent | DCC, EDCl | DCC | 72 |
| Solvent | DCM, DMF | DCM | 68 |
| Reaction Time (h) | 12–48 | 24 | 72 |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate?
Methodological Answer:
- Stepwise Synthesis: Begin with the preparation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiourea derivatives with α,β-unsaturated ketones. Introduce the p-tolyl group at position 7 early to ensure regioselectivity .
- Coupling Reactions: Use EDC/HOBt or DCC/DMAP for amide bond formation between the piperidine-3-carboxamide and acetamide moieties. Solvent choice (e.g., dry DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions, including the p-tolyl aromatic protons (δ 7.2–7.4 ppm) and the methyl ester group (δ 3.6–3.8 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~525.2) using electrospray ionization (ESI) .
- HPLC: Use a C18 column (acetonitrile/water gradient, 60:40 to 90:10 over 20 min) to assess purity (>98% by peak integration) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?
Methodological Answer:
- Target Identification: Perform kinase inhibition assays (e.g., EGFR or JAK2) due to structural similarity to thienopyrimidine-based inhibitors. Use fluorescence polarization assays to measure IC₅₀ values .
- Molecular Docking: Utilize AutoDock Vina or Schrödinger Suite to model interactions between the compound and active sites (e.g., ATP-binding pockets). Focus on hydrogen bonding with the pyrimidinone oxygen and hydrophobic interactions with the p-tolyl group .
- Cellular Validation: Test in cancer cell lines (e.g., MCF-7 or A549) with Western blotting to assess downstream signaling (e.g., phosphorylated ERK or STAT3) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the thienopyrimidinone ring (e.g., replacing sulfur with oxygen) or piperidine substituents (e.g., alkyl vs. aryl groups) .
- Functional Group Analysis: Compare bioactivity of ester vs. carboxylic acid derivatives to evaluate the role of the methyl ester in membrane permeability .
- Pharmacophore Mapping: Use MOE or Discovery Studio to identify critical interaction points (e.g., the 4-oxo group and acetamide linker) .
Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?
Methodological Answer:
- Metabolic Stability: Perform microsomal assays (human liver microsomes) to assess oxidative degradation. If instability is observed, modify the methyl ester to a prodrug (e.g., ethyl ester) .
- Pharmacokinetic Profiling: Conduct rodent studies with LC-MS/MS quantification of plasma and tissue concentrations. Adjust dosing regimens if poor bioavailability is noted .
- Formulation Optimization: Use PEGylated nanoparticles or liposomes to enhance solubility and reduce clearance in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
